4-Hydroxypiperidine

描述

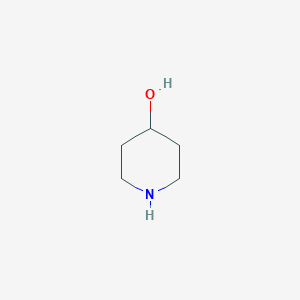

Structure

2D Structure

3D Structure

属性

IUPAC Name |

piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202098 | |

| Record name | Piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5382-16-1 | |

| Record name | 4-Hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Piperidine Scaffolds in Modern Chemical Research

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in medicinal chemistry and drug discovery. nih.govnih.gov Piperidine derivatives are found in a vast array of pharmaceuticals and natural alkaloids, demonstrating a broad spectrum of biological activities. nih.govnih.gov The prevalence of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. thieme-connect.comresearchgate.net

Pharmacological Relevance: The introduction of chiral centers within the piperidine ring can significantly enhance biological activity and selectivity for specific targets. thieme-connect.comresearchgate.net

Improved Pharmacokinetics: The incorporation of piperidine scaffolds can lead to more favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

Reduced Toxicity: In some cases, the presence of a piperidine moiety has been associated with a reduction in adverse effects, such as cardiac hERG toxicity. thieme-connect.comresearchgate.net

The ability of the piperidine framework to interact with complex biological targets, such as enzymes and receptors, makes it a "privileged scaffold" in drug design. ontosight.ai Modern synthetic methods, including biocatalysis and radical cross-coupling, are continuously being developed to create complex, three-dimensional piperidine structures that can better engage with these biological targets. chemistryviews.org

The Role of 4 Hydroxypiperidine As a Versatile Intermediate and Building Block

Among the various substituted piperidines, 4-hydroxypiperidine stands out as a particularly versatile and valuable building block in organic synthesis. innospk.comlookchem.com Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, allows for a wide range of chemical transformations. The hydroxyl group can undergo reactions such as esterification and nucleophilic substitution, while the nitrogen atom can be functionalized through various N-alkylation and N-arylation reactions. innospk.com

This reactivity makes this compound a key intermediate in the synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals. lookchem.comchemimpex.com For instance, it is a crucial component in the production of antihistamines like Bepotastine and Rupatidine. innospk.com The strategic placement of the hydroxyl group at the 4-position also influences the conformational preferences of the piperidine (B6355638) ring, which can be critical for biological activity. rsc.org

To enhance its utility in multi-step syntheses, the nitrogen of this compound is often protected, with the tert-butoxycarbonyl (Boc) group being a common choice. N-Boc-4-hydroxypiperidine is a stable, crystalline solid that is widely used as a precursor for a variety of piperidine-based drugs, including analgesics and antipsychotics. nbinno.com It also serves as a building block for peptide and peptidomimetic compounds and as a chiral auxiliary in the synthesis of optically active molecules. nbinno.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5382-16-1 | innospk.com |

| Molecular Formula | C5H11NO | innospk.com |

| Molecular Weight | 101.15 g/mol | lookchem.com |

| Appearance | White to off-white crystalline powder | innospk.com |

| Melting Point | 86-90 °C | innospk.com |

| Boiling Point | 222.0±0.0 °C at 760 mmHg | innospk.com |

| Density | ~1.0±0.1 g/cm³ | innospk.com |

| Flash Point | 107.8±0.0 °C | innospk.com |

This table is interactive. Click on the headers to sort the data.

Medicinal Chemistry Applications of 4 Hydroxypiperidine Derivatives

Design and Development of Bioactive Molecules

The versatility of the 4-hydroxypiperidine scaffold has been harnessed in various drug design and development strategies.

Role as a Privileged Scaffold in Drug Discovery

The this compound ring is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, suggesting a broad potential for therapeutic applications. nih.gov The piperidine (B6355638) scaffold itself is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net The introduction of a hydroxyl group at the 4-position enhances the scaffold's utility by providing a key point for hydrogen bonding interactions with biological targets and a site for further chemical elaboration. researchgate.netuniroma1.it This functionalization allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. researchgate.net The conformational restriction imposed by the piperidine ring can also be advantageous in drug design. acs.org

Modular Drug Design Approaches Utilizing this compound

The this compound core lends itself well to modular drug design, a strategy that involves assembling complex molecules from smaller, pre-functionalized building blocks. This approach allows for the systematic exploration of chemical space and the rapid generation of compound libraries for screening. The hydroxyl and amine functionalities of this compound serve as convenient handles for attaching various substituents, enabling the creation of diverse molecular architectures. acs.org For instance, the tert-butyloxycarbonyl (Boc) protected form of this compound is a versatile intermediate that allows for selective functionalization of the piperidine ring in the synthesis of bioactive molecules. chemimpex.com

Synthesis of Fibrinogen Receptor Antagonists

This compound is a key starting material in the synthesis of non-peptide fibrinogen receptor (GPIIb/IIIa) antagonists such as Sibrafiban and Lamifiban. pharmaffiliates.comhsppharma.comchemdad.com These agents are of interest for their potential as antiplatelet therapies. The synthesis of these antagonists highlights the role of this compound as a crucial building block in creating complex molecules with specific biological activities.

Intermediate in the Synthesis of PGI(2) Receptor Agonists

The this compound scaffold is also utilized as an intermediate in the synthesis of potent and selective prostacyclin (PGI2) receptor agonists. chemdad.comsigmaaldrich.comlookchem.com These agonists have potential therapeutic applications in treating cardiovascular and inflammatory diseases. lookchem.com The use of this compound in this context underscores its versatility as a synthetic building block for a wide range of therapeutic targets. chemdad.comlookchem.com

Targeting Neurotransmitter Systems and Neurological Disorders

Derivatives of this compound have shown significant promise in the development of drugs targeting the central nervous system.

Histamine (B1213489) H3 Receptor Antagonists and Inverse Agonists

A significant area of research involving this compound derivatives is the development of histamine H3 receptor antagonists and inverse agonists. chemdad.comnih.gov These compounds are being investigated for their potential in treating various neurological and psychiatric disorders. The presynaptic histamine H3 receptor modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for therapeutic intervention. nih.gov

Several studies have focused on designing and synthesizing novel series of 4-oxypiperidines and 4-phenoxypiperidines as non-imidazole H3 receptor antagonists. acs.orgacs.orgresearchgate.net These compounds often feature the this compound core as a conformationally restricted version of the 3-amino-1-propanol or 3-aminopropyloxy linkers found in many other H3 receptor ligands. researchgate.netacs.orgresearchgate.net By modifying the substituents on the piperidine nitrogen and the ether linkage at the 4-position, researchers have been able to develop compounds with high affinity and selectivity for the H3 receptor. nih.govacs.org

For example, a series of 4-oxypiperidine ethers were designed based on lead compounds ADS003 and ADS009. acs.orgresearchgate.net In this series, compound ADS031 demonstrated a high affinity for the human H3 receptor with a Ki value of 12.5 nM. acs.org Another study on 4-phenoxypiperidine (B1359869) derivatives identified 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g) as a potent and highly selective H3 receptor antagonist. acs.org

The table below summarizes the activity of selected this compound derivatives as histamine H3 receptor antagonists.

| Compound | Structure | Receptor Affinity (Ki, nM) or Potency (pA2) | Reference |

| ADS031 | N/A | Ki = 12.5 nM (hH3R) | acs.org |

| ADS032 | N/A | Ki = 44.1 nM (hH3R) | acs.org |

| 1a | (benzofuran-2-yl)methyl substituent on piperidine | pA2 = 8.47 (gpH3R) | mdpi.com |

| 1d | ω-phenylakyl substituent on piperidine | High potency | mdpi.com |

| 13g | 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine | Potent and selective H3 antagonist | acs.org |

Impact of Aliphatic Chain Elongation on H3 Receptor Potency

NMDA Receptor Antagonists (NR1a/2B subtype)

Derivatives of this compound have been synthesized as selective antagonists for the NR1a/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. capes.gov.brresearchgate.net Antagonists of this specific subtype are sought for their potential in treating various neurological conditions, including neurodegenerative diseases, with potentially fewer side effects than nonselective NMDA antagonists. researchgate.netgoogle.com

In one study, the 4-hydroxy substituent, typically found on the omega-phenyl group of antagonists like ifenprodil, was moved to the benzyl (B1604629) or phenyl group at the 4-position of the piperidine ring. capes.gov.brresearchgate.net This structural modification led to the discovery of high-potency antagonists at the NR1A/2B subtype. capes.gov.brresearchgate.net These compounds demonstrated over 1000-fold greater potency at the NR1A/2B subtype compared to NR1A/2A or NR1A/2C subtypes. capes.gov.brresearchgate.net

Table 3: Potency of this compound Derivatives as NR1A/2B Antagonists

| Compound | Core Structure | IC₅₀ (µM) at NR1A/2B | Selectivity over NR1A/2A & NR1A/2C | Reference |

|---|---|---|---|---|

| 21 | N-(ω-phenylalkyl)-4-(4-hydroxyphenyl)piperidine | 0.022 | >1000-fold | capes.gov.brresearchgate.net |

| 33 | N-(ω-phenylalkyl)-4-(4-hydroxybenzyl)piperidine | 0.059 | >1000-fold | capes.gov.brresearchgate.net |

Compounds for Pain Management Therapies

The this compound framework is a valuable intermediate in the synthesis of potent analgesics, including those with a morphine-like structure. google.com The structural features of these derivatives allow them to interact with targets in the central nervous system involved in pain modulation. ontosight.ai For example, 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine can be chemically converted into a potent 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane analgesic. google.com Similarly, other derivatives like 4-Hydroxy-4-(1-naphthyl)piperidine are being investigated as potential candidates for pain management therapies due to their structural similarities to morphine-like compounds. Research on compounds such as cis-1-(1-phenyl-4-hydroxycyclohexyl)-4'-hydroxypiperidine suggests potential analgesic properties, making it a candidate for new pain management strategies. ontosight.ai

Applications in Oncology Research

Design and Evaluation of Pyrimidine (B1678525) Derivatives with Antitumor Activity

The this compound group has been incorporated into pyrimidine derivatives to develop new agents with antitumor activity. researchgate.netresearchgate.net The introduction of this group is intended to enhance drug activity, improve stability, and increase water solubility. researchgate.net

In one study, a series of pyrimidine derivatives featuring the this compound moiety was designed, synthesized, and evaluated for antiproliferative activity against several human tumor cell lines. researchgate.netresearchgate.net Many of these compounds exhibited moderate activity. researchgate.net Specifically, compound 17i from this series showed excellent antiproliferative activity against the H1975 lung cancer cell line, with an IC₅₀ value of 3.89 µM. researchgate.net Further investigation revealed that compound 17i could inhibit colony formation, hinder cell migration, and induce apoptosis and cell cycle arrest in the S phase in H1975 cells. researchgate.net

In another research effort, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as inhibitors of the epidermal growth factor receptor (EGFR) with T790M/L858R mutations, which are common in non-small cell lung cancer (NSCLC). bohrium.com Compound 9i from this series potently suppressed the EGFR T790M/L858R kinase with an IC₅₀ of 4.902 nM and inhibited H1975 cell proliferation with an IC₅₀ of 0.6210 µM. bohrium.com This compound also demonstrated high selectivity for the mutant EGFR over the wild-type form. bohrium.com

Table 4: Antitumor Activity of Pyrimidine Derivatives Containing this compound

| Compound | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 17i | Antiproliferative | H1975 (Lung Cancer) | 3.89 µM | researchgate.net |

| 9i | EGFR T790M/L858R Kinase | - | 4.902 nM | bohrium.com |

| 9i | Antiproliferative | H1975 (Lung Cancer) | 0.6210 µM | bohrium.com |

Inhibitors of Cancer Cell Proliferation (e.g., against HepG2, H1975 cell lines)

Derivatives of this compound have demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines. A series of pyrimidine derivatives incorporating a this compound group were synthesized and evaluated for their antiproliferative activities against several human tumor cell lines, including the human lung cancer cell line H1975 and the human liver cancer cell line HepG2. researchgate.netresearchgate.net

One of the most promising compounds from this series, designated as 17i , exhibited excellent anti-proliferative activity against the H1975 cell line, with a half-maximal inhibitory concentration (IC50) value of 3.89 ± 0.57 µM. researchgate.net This indicates a strong potential for this compound to inhibit the growth of this specific type of lung cancer cell. Further studies on the mechanism of action revealed that compound 17i could inhibit colony formation and cell migration of H1975 cells. researchgate.net

In another study, a series of novel 2-chloroquinazoline (B1345744) derivatives were synthesized and tested against four cancer cell lines with high expression of the epidermal growth factor receptor (EGFR), including HepG2 and H1975. nih.gov Among these, compound 10b , chemically named 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, showed the most potent activity. nih.gov It displayed IC50 values of 2.04 µM against HepG2 cells and 10.06 µM against H1975 cells, demonstrating its potential as a broad-spectrum anti-proliferation agent. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 17i | H1975 | 3.89 ± 0.57 | researchgate.net |

| 10b | HepG2 | 2.04 | nih.gov |

| 10b | H1975 | 10.06 | nih.gov |

Targeting Specific Oncogenes (e.g., Bcr-Abl)

The Bcr-Abl fusion gene is a well-known oncogene that plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). nih.govacs.org The development of inhibitors targeting the Bcr-Abl kinase has revolutionized the treatment of this disease. The this compound moiety has been incorporated into the structure of some of these inhibitors to enhance their efficacy and pharmacokinetic properties.

For instance, dasatinib (B193332) (formerly BMS-354825), a potent inhibitor of both c-Src and Bcr-Abl kinases, features a 2-amino-thiazole pyrimidine scaffold. nih.gov While the core structure is key to its inhibitory activity, derivatives with a hydroxymethyl piperidine tail have shown a good balance of broad-spectrum antiproliferative activity against various cancer cell lines, including the K562 cell line, which is positive for the Bcr-Abl fusion gene. nih.gov Dasatinib itself demonstrated an impressive IC50 of 0.50 nM for c-Src kinase and is an oral drug used for treating CML. nih.gov

In a different study, a compound designated as 18a (CHMFL-ABL-053) was identified as a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. researchgate.net This compound effectively suppressed the autophosphorylation of BCR-ABL and inhibited the proliferation of CML cell lines such as K562, KU812, and MEG-01 with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. researchgate.net Although the specific structure of 18a is complex, this line of research highlights the ongoing efforts to develop new kinase inhibitors where piperidine-like structures can play a role.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Beyond simply inhibiting proliferation, many effective anticancer agents work by inducing programmed cell death (apoptosis) and causing the cell cycle to halt at specific checkpoints. This compound derivatives have been shown to elicit these effects in cancer cells.

Compound 17i , the pyrimidine derivative mentioned earlier, was found to induce apoptosis in H1975 cells in a dose-dependent manner. researchgate.net Furthermore, it caused the H1975 cell cycle to arrest in the S phase, thereby inhibiting cell proliferation. researchgate.net This dual mechanism of inducing both apoptosis and cell cycle arrest contributes to its potent antitumor activity.

In another example, a derivative of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) was shown to induce apoptosis in human myelomonocytic lymphoma cells. Similarly, cinnamamide (B152044) derivatives containing a this compound moiety have been investigated for their ability to enhance the effects of existing chemotherapy drugs. These compounds were found to induce morphological changes characteristic of apoptosis in MCF-7 breast cancer cells. researchgate.net Specifically, treatment with some of these derivatives led to the cleavage of poly ADP ribose polymerase (PARP) and the activation of caspase-9, both of which are key events in the apoptotic cascade. researchgate.net

Furthermore, some quinazolin-4-one derivatives have been developed as inhibitors of Ubiquitin-specific protease 7 (USP7), a promising target for cancer therapy. frontiersin.orgfrontiersin.org These inhibitors were shown to disrupt the cell cycle, leading to a G1 phase arrest in colon cancer cells. frontiersin.orgfrontiersin.org

Anti-inflammatory Agent Development

The this compound scaffold is also a valuable platform for the development of novel anti-inflammatory agents. ontosight.ai Chronic inflammation is a key factor in a wide range of diseases, and compounds that can mitigate the inflammatory response are of great therapeutic interest.

A series of 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced mouse paw edema model. nih.gov The results showed that these compounds exhibited a range of anti-inflammatory effects, with inhibition percentages of paw edema ranging from 26.1% to 64.3%, depending on their specific structural modifications. nih.gov This indicates that the this compound moiety can be successfully incorporated into thiazole-based structures to create effective anti-inflammatory agents.

In another study, 3,5-Bis(arylidene)-4-piperidone (BAP) derivatives, which are structurally related to this compound, were investigated for their anti-inflammatory properties. nih.gov The introduction of N-benzenesulfonyl substituents into the BAP structure was found to significantly improve their anti-inflammatory activities. These compounds were shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.gov

Derivatives of 4-Hydroxy-4-phenyl piperidine have also been studied for their interaction with trypsin, a digestive enzyme that can play a role in inflammation. amazonaws.com These compounds showed a strong interaction with trypsin, suggesting they could be effective in controlling inflammation and sepsis. amazonaws.com

Analgesic Agent Development

The structural similarity of the piperidine ring to components of potent opioid analgesics like pethidine and fentanyl has made this compound a key starting point for the development of new pain-relieving drugs. amazonaws.comresearchgate.net

A variety of this compound derivatives have been synthesized and screened for their analgesic activity. researchgate.net For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives substituted at the nitrogen atom were synthesized and showed significant analgesic activity in rats when tested using the tail flick test, a thermal pain model. nih.govresearchgate.net

The analgesic potential of this compound derivatives has been assessed using a range of standard preclinical models that mimic different types of pain. These models can be broadly categorized into those using thermal stimuli and those using chemical stimuli.

Thermal Stimuli Models: The hot plate test and the tail-flick (or tail immersion) test are common methods for evaluating centrally acting analgesics. In the hot plate test, the time it takes for an animal to react to a heated surface (latency) is measured. An increase in latency indicates an analgesic effect. Several derivatives of 4-Hydroxy-4-phenyl piperidine have demonstrated highly significant analgesic responses in the hot plate test. amazonaws.com Similarly, the tail-flick test measures the time taken for an animal to withdraw its tail from a source of radiant heat. A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic activity in this test. nih.govresearchgate.net

Chemical Stimuli Models: The acetic acid-induced writhing test is a common chemical method used to screen for peripheral analgesic activity. In this test, an injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect. In one study, halogenated phenacyl derivatives of this compound demonstrated a protective effect against acetic acid-induced writhing in mice. researchgate.netnih.gov

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship or SAR) is fundamental to medicinal chemistry. For this compound-based analgesics, several key structural features have been identified that influence their potency.

Studies on derivatives of 4-Hydroxy-4-phenyl piperidine have shown that modifications to the parent molecule can lead to a better pharmacological response. amazonaws.com For example, the substitution of a methyl group at the nitrogen atom of the piperidine ring was found to enhance the analgesic potency of the parent compound. amazonaws.com

In a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, the parent compound itself showed negligible analgesic effect. researchgate.net However, the introduction of various substituents at the nitrogen atom resulted in compounds with significant analgesic activity. researchgate.net This highlights the importance of the N-substituent for analgesic potency.

Further research on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which share the core piperidine ring, revealed that the stereochemistry of the molecule plays a crucial role. nih.gov The S-(+) enantiomers of several of these compounds exhibited significantly stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov For instance, the S-(+) enantiomer of one compound was found to be 105 times more potent than morphine. nih.gov This demonstrates that subtle changes in the three-dimensional arrangement of atoms can have a profound impact on analgesic efficacy.

Evaluation using Thermal and Chemical Stimuli Models

Other Therapeutic and Research Applications

The versatility of the this compound scaffold extends beyond a single therapeutic class, finding utility in a wide array of research and development areas. Its unique structural and chemical properties make it a valuable building block in creating diverse molecules for various biological targets and material science applications.

The this compound moiety is a crucial structural component in the synthesis of several modern antihistamine drugs. Its presence is integral to the final structure and activity of these therapeutic agents.

Bepotastine Besilate : This second-generation antihistamine, used for treating allergic conditions like allergic rhinitis and urticaria, incorporates a this compound derivative in its synthesis. google.com One process involves reacting 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl this compound-1-carboxylate. google.com This is followed by hydrolysis to yield 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a key intermediate in the Bepotastine synthesis pathway. google.com The process highlights the role of the protected this compound derivative as a fundamental building block. google.comwipo.int

Rupatadine (B1662895) : A dual antagonist of histamine and platelet-activating factor (PAF) receptors, rupatadine also relies on this compound for its creation. innospk.com In one synthetic route, a key intermediate is formed through the condensation of 5-methylnicotinic acid with this compound. newdrugapprovals.orgdrugfuture.com This forms N-(5-methylnicotinoyl)-4-hydroxypiperidine, which is then further processed to yield rupatadine. newdrugapprovals.orgquickcompany.ingoogle.com This demonstrates the direct incorporation of the this compound scaffold into a complex pharmaceutical agent.

| Antihistamine | Role of this compound Derivative | Synthetic Intermediate |

| Bepotastine | Building block for the core structure | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-l-carboxylate |

| Rupatadine | Key intermediate in the synthetic pathway | N-(5-methylnicotinoyl)-4-hydroxypiperidine |

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. Blocking this receptor is a validated strategy for inhibiting HIV infection. Derivatives of this compound have been identified as potent CCR5 antagonists.

High-throughput screening identified initial lead compounds which, through optimization, led to the discovery of a novel piperidine series of CCR5 antagonists. nih.gov A this compound derivative was found to have improved potency against the CCR5 receptor, with an IC50 value of 49 nM against MIP-1α binding. nih.gov This compound served as a starting point for further structure-activity relationship (SAR) studies. nih.govresearchgate.net Subsequent parallel synthesis led to the identification of even more potent CCR5 antagonists, with one derivative showing an IC50 of 11 nM. nih.govresearchgate.net Research has also focused on piperidine-4-carboxamide derivatives, with compounds like TAK-220 emerging as highly potent anti-HIV-1 agents. acs.org These findings underscore the importance of the this compound scaffold in developing new therapies to combat HIV. biosynth.com

The this compound structure is a privileged scaffold in the design of molecules that modulate neurotransmitter systems, which is crucial for treating various neurological and psychiatric disorders. chemimpex.comchemimpex.comsmolecule.com Its derivatives have been extensively studied for their ability to interact with key receptors in the central nervous system (CNS). smolecule.com

A significant area of research is the development of histamine H3 receptor (H3R) antagonists. H3 receptors are presynaptic autoreceptors and heteroreceptors that control the release of histamine and other neurotransmitters. Antagonists of this receptor can enhance neurotransmitter levels, offering potential treatments for cognitive and neurological disorders. nih.govnih.gov Studies have shown that this compound derivatives can act as potent H3R antagonists. For example, certain N-propylpentan-1-amine derivatives incorporating a this compound moiety exhibit high in vitro potencies, with pA2 values as high as 8.47. nih.govnih.govmdpi.com The hydroxyl group's position and the conformational rigidity it imparts are key to the binding affinity and biological activity of these compounds.

The utility of this compound and its derivatives extends to the agrochemical industry. chemimpex.comlookchem.com These compounds serve as versatile intermediates in the synthesis of various agricultural chemicals, including pesticides, herbicides, and fungicides. xdbiochems.com The structural features of this compound allow for the creation of novel agrochemicals with specific modes of action. lookchem.com For instance, it is used as a reagent in the synthesis of fibrinogen receptor antagonists, which represents a potential pathway to developing new agrochemicals. lookchem.com The incorporation of the piperidine ring can enhance the efficacy and biological activity of the final products, contributing to improved crop protection and agricultural productivity. chemimpex.comxdbiochems.com

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. This technique is vital for creating advanced therapeutics like antibody-drug conjugates (ADCs) and diagnostic agents. This compound derivatives are employed in these processes. chemimpex.comchemimpex.com They can serve as stable linkers or scaffolds to attach drugs or imaging agents to biomolecules. chemimpex.com The hydroxyl group provides a convenient handle for further chemical modification, while the piperidine ring offers a stable and biocompatible structural element. chemimpex.com This application can improve drug delivery, enhance the specificity of targeted therapies, and reduce off-target side effects. chemimpex.comchemimpex.com

In material science, this compound derivatives are explored for the development of advanced materials, including specialty polymers. chemimpex.comchemimpex.comxdbiochems.com These compounds can be incorporated into polymer chains or matrices to impart specific properties. chemimpex.com For example, their inclusion can enhance mechanical properties, thermal stability, or create materials with unique functionalities for industrial applications. chemimpex.comchemimpex.com Derivatives like Boc-(4-hydroxy)piperidine and Ethyl this compound-1-carboxylate are used in the manufacturing of polymers, resins, and coatings, where their chemical properties can improve adhesion, durability, and resistance to environmental factors. chemimpex.comxdbiochems.com

Pharmacological and Biological Evaluation Methodologies

In Vitro Studies

In vitro studies are fundamental in the preliminary assessment of the pharmacological profile of 4-hydroxypiperidine derivatives. These laboratory-based experiments provide insights into the specific molecular interactions and cellular effects of the compounds.

Receptor binding assays are pivotal in determining the affinity and selectivity of this compound derivatives for specific biological targets, such as histamine (B1213489) H1 and H3 receptors. For instance, derivatives of this compound have been investigated as antagonists for the histamine H3 receptor (H3R), which is involved in regulating the release of various neurotransmitters in the central nervous system. nih.govresearchgate.net

In these assays, radioligand displacement studies are commonly employed. For example, the affinity of a test compound for the H3R can be determined by its ability to displace a known radiolabeled ligand from the receptor. The results are often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity. nih.gov

One study reported a this compound derivative, ADS-003, exhibiting a pKi of 7.9 at the rat histamine H3 receptor, which is comparable to the reference compound thioperamide. nih.gov Another investigation into 4-oxypiperidine ethers as H3R ligands found that the compound ADS031, which incorporates a this compound moiety, showed a high affinity for the human H3 receptor with a Ki value of 12.5 nM. nih.gov These studies often utilize cells transiently expressing recombinant human or rat histamine receptors, such as HEK-293T cells. nih.govacs.org Functional assays, like cAMP accumulation assays, are also used to determine the intrinsic activity of these compounds, classifying them as antagonists or inverse agonists. nih.govacs.org While some this compound derivatives show high affinity for H3 receptors, they have been found to have no significant activity at H1 receptors. nih.gov

Table 1: Receptor Binding Affinity of Selected this compound Derivatives

| Compound | Receptor | Binding Affinity (pKi or Ki) | Assay Type | Reference |

|---|---|---|---|---|

| ADS-003 | Rat Histamine H3 Receptor | pKi = 7.9 ± 0.1 | Competition Radioligand Binding | nih.gov |

| ADS-003 | Human Histamine H3 Receptor | pKi = 6.6 ± 0.1 | Competition Radioligand Binding | nih.gov |

| ADS031 | Human Histamine H3 Receptor | Ki = 12.5 nM | Radioligand Displacement | nih.gov |

| ADS032 | Human Histamine H3 Receptor | Ki = 44.1 nM | Radioligand Displacement | nih.gov |

The inhibitory potential of this compound derivatives against various enzymes is another key area of investigation. These assays are crucial for identifying compounds that can modulate the activity of enzymes implicated in disease processes. For instance, derivatives have been evaluated for their ability to inhibit enzymes like α-chymotrypsin and urease. nih.gov

The inhibitory activity is typically quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In one study, alkaloids containing a piperidine (B6355638) ring, similar in structure to this compound derivatives, were tested for their inhibitory effects on α-chymotrypsin. nih.gov The results showed that some compounds exhibited significant inhibition, with IC50 values in the micromolar range. nih.gov For example, compounds 3 and 4 in the study had IC50 values of 16.09 ± 0.07 µM and 22.01 ± 0.06 µM, respectively, against α-chymotrypsin. nih.gov

The anti-proliferative and cytotoxic effects of this compound derivatives, particularly in the context of cancer research, are frequently evaluated using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. researchhub.com In this assay, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. researchhub.com

Studies on pyrimidine (B1678525) derivatives incorporating a this compound group have demonstrated their anti-proliferative activities against various human tumor cell lines, including MGC-803, PC-3, A549, and H1975. researchgate.netliankebio.com The results are typically expressed as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%. For example, compound 17i from one study showed a potent anti-proliferative activity against the H1975 cell line with an IC50 value of 3.89 ± 0.57 µM. researchgate.netliankebio.com

Another important assay is the colony formation assay, which assesses the ability of single cells to undergo unlimited division and form colonies. nih.gov This assay provides a measure of the long-term proliferative capacity of cells after treatment with a compound. For instance, compound 17i was also found to inhibit the colony formation of H1975 cells, further supporting its anti-tumor potential. researchgate.netliankebio.com

Table 2: Anti-proliferative Activity of a this compound Derivative (Compound 17i)

| Cell Line | Assay | Result (IC50) | Reference |

|---|---|---|---|

| H1975 | MTT Assay | 3.89 ± 0.57 µM | researchgate.netliankebio.com |

To understand the mechanisms underlying the anti-proliferative effects of this compound derivatives, researchers often investigate their impact on apoptosis (programmed cell death) and the cell cycle. DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA and is commonly used in these analyses. nih.govuni-muenchen.de

In apoptosis studies, DAPI staining can reveal morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. researchgate.net For instance, treatment of H1975 cells with a pyrimidine derivative containing a this compound group (compound 17i) led to observable nuclear shrinkage and fragmentation, indicating the induction of apoptosis. researchgate.net

For cell cycle analysis, DAPI is used to stain the DNA of cells, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. uni-muenchen.demdpi.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com Studies have shown that some this compound derivatives can cause cell cycle arrest at specific phases. For example, compound 17i was found to induce cell cycle arrest in the S phase in H1975 cells, thereby inhibiting their proliferation. researchgate.netliankebio.com

The measurement of intracellular reactive oxygen species (ROS) is another important aspect of evaluating the biological activity of this compound derivatives, especially in the context of cancer therapy. ROS are chemically reactive molecules containing oxygen that can induce oxidative stress and damage cellular components, ultimately leading to cell death. assaygenie.combmglabtech.com

A common method for measuring ROS involves the use of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). assaygenie.comcellbiolabs.com Once inside the cell, H2DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). assaygenie.comcellbiolabs.com The fluorescence intensity is directly proportional to the level of intracellular ROS.

Research has shown that some this compound derivatives can increase the intracellular levels of ROS in cancer cells. For example, a study on a pyrimidine derivative (compound 17i) demonstrated a significant increase in ROS content in H1975 cells following treatment. researchgate.net This suggests that the induction of oxidative stress may be one of the mechanisms by which these compounds exert their anti-tumor effects.

Apoptosis and Cell Cycle Analysis (e.g., DAPI staining)

In Vivo Studies

One example of an in vivo study involving a this compound derivative is the investigation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of the antipsychotic drug haloperidol (B65202). researchgate.net In a study involving healthy human subjects, the formation of CPHP was measured in urine samples after the administration of haloperidol. researchgate.net This study provided in vivo evidence that CPHP is a metabolite of haloperidol in humans and that its formation is mediated by the enzyme CYP3A4. researchgate.net The average amount of CPHP recovered in urine over 24 hours was 81.31 µg in the placebo phase, which was significantly reduced to 30.34 µg after treatment with itraconazole, a CYP3A4 inhibitor. researchgate.net

Another area of in vivo research focuses on the potential therapeutic effects of this compound derivatives. For instance, compounds designed as histamine H3 receptor antagonists have been evaluated in animal models to assess their ability to cross the blood-brain barrier and exert their effects on brain neurotransmitter systems. nih.gov The development of new drugs often involves in vivo studies to understand their pharmacokinetics and pharmacodynamics. ontosight.ai

Analgesic Activity Assessment (e.g., tail flick test, tail immersion method, acetic acid-induced writhing)

The analgesic potential of this compound derivatives is evaluated using various established animal models that measure response to thermal and chemical pain stimuli.

Thermal Analgesia Models: The tail flick test and tail immersion method are common thermal stimuli tests. In the tail flick test, a beam of high-intensity light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away is recorded. A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic activity in male Wistar rats using this method. nih.govresearchgate.net Similarly, the tail immersion method, which involves immersing the animal's tail in hot water, has been used to evaluate 4-(1-pyrrolidinyl) piperidine analogs, with several compounds showing significant to highly significant analgesic effects. researchgate.net In another study, some 1,4-substituted piperidine derivatives were tested using the tail flick method, with one compound containing a bromine atom showing activity comparable to morphine. researchgate.net However, not all derivatives are active in these tests; six substituted phenacyl derivatives of this compound were found to be inactive in the tail flick test. researchgate.netnih.gov The Eddy's hot plate method, another thermal test, has also been employed to assess derivatives of 4-hydroxy-4-phenyl piperidine, with substitutions on the parent molecule leading to a more prominent analgesic response. amazonaws.comresearchgate.net

Chemical Analgesia Models: The acetic acid-induced writhing test is a chemical method used to induce visceral pain. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), and the reduction in the number of writhes by a test compound indicates analgesic activity. Halogenated phenacyl derivatives of this compound have shown some protective effects in this model, while other derivatives were inactive. researchgate.netnih.govresearchgate.net

The following table summarizes the findings from analgesic activity assessments of various this compound derivatives.

| Derivative Class | Test Method | Observation | Reference |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Tail flick test | Significant analgesic activity observed. | nih.govresearchgate.net |

| Substituted phenacyl derivatives of this compound | Acetic acid-induced writhing | Halogenated derivatives showed protection against writhing. | researchgate.netnih.govresearchgate.net |

| Substituted phenacyl derivatives of this compound | Tail flick test | Inactive. | researchgate.netnih.gov |

| 1,4-substituted piperidine derivatives | Tail flick test | Compound with a bromine atom at position 4 was the most active. | researchgate.net |

| 4-Hydroxy-4-phenyl piperidine derivatives | Eddy's hot plate method | Substituted compounds showed a more prominent response than the parent compound. | amazonaws.comresearchgate.net |

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound derivatives are commonly investigated using the carrageenan-induced paw edema model in rodents. nih.gov This in vivo model is a standard for evaluating acute inflammation. Inflammation is induced by injecting carrageenan into the plantar surface of a mouse's or rat's paw, causing a measurable swelling (edema).

In one study, 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine were tested for their anti-inflammatory effects using this method. nih.gov The study found that the compounds exhibited in vivo anti-inflammatory activity, with the percentage of edema inhibition ranging from 26.1% to 64.3%. nih.gov The results indicated that the anti-inflammatory activity was dependent on certain structural characteristics of the synthesized compounds. nih.gov Free radicals are known to play a significant role in the inflammatory process, and compounds with antioxidant properties are often expected to have anti-inflammatory effects. nih.gov Some piperidine derivatives have been found to exhibit strong anti-inflammatory activity and interact with the enzyme trypsin, which is considered a tool for controlling inflammation. researchgate.net

Hypotensive Activity Evaluation

The effects of this compound derivatives on blood pressure are evaluated in animal models, typically in normotensive anesthetized rats. researchgate.netnih.gov The mean arterial blood pressure (MABP) is monitored following the administration of the test compounds.

Studies on substituted phenacyl derivatives of this compound have revealed varied effects on blood pressure. nih.gov For instance, out of ten synthesized derivatives, two caused a decrease in blood pressure, one induced an increase, two showed a biphasic response (an initial drop followed by a rise in blood pressure), and one produced a triphasic response. researchgate.netnih.gov Four of the derivatives had no effect on MABP. researchgate.netnih.gov

In a separate study, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were also assessed for hypotensive activity alongside their analgesic properties. nih.gov Several compounds in this series were found to cause a reduction in blood pressure in normotensive rats. nih.gov Furthermore, the cardiovascular activity of 1-(2′,4′-dimethoxyphenacyl)-4-hydroxy-4-phenylpiperidinium bromide was found to be consistent with other piperidine derivatives that exhibit vasodilator and hypotensive activities. scialert.net

The table below details the observed hypotensive effects of certain this compound derivatives.

| Derivative Class | Animal Model | Observed Effect on Mean Arterial Blood Pressure (MABP) | Reference |

| Substituted phenacyl derivatives of this compound | Normotensive anesthetized rats | Varied responses: hypotensive, hypertensive, biphasic, triphasic, or no effect. | researchgate.netnih.gov |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives (Compounds 2, 3, 5) | Normotensive rats | Reduction in blood pressure. | nih.gov |

| 1-(2′,4′-dimethoxyphenacyl)-4-hydroxy-4-phenylpiperidinium bromide | - | Vasodilator and hypotensive activities noted. | scialert.net |

Neurotransmitter Concentration Analysis in Brain Tissues

Derivatives of this compound are investigated for their ability to modulate neurotransmitter systems in the central nervous system (CNS). nih.gov Histamine H3 receptor (H3R) antagonists, for example, are known to enhance the extracellular levels of several neurotransmitters. nih.gov The analysis of neurotransmitter concentrations in brain tissues is a key methodology to understand the neuropharmacological profile of these compounds.

Research has shown that certain this compound derivatives can act as H3R antagonists. nih.gov One such derivative, ADS-003, was evaluated for its effect on histamine and noradrenaline concentrations in rat brains. nih.gov The study found that this compound altered the levels of these neurotransmitters in a manner similar to a reference H3 antagonist, Ciproxifan. nih.gov The ability of these compounds to act as H3R antagonists suggests their potential to influence not only the histaminergic system but also cholinergic, dopaminergic, and serotoninergic systems through heteroreceptor modulation. acs.org Early research also studied the effect of a 4-hydroxy-4-phenylpiperidine derivative on dopamine (B1211576) metabolism in the brains of mice. scialert.net

Feeding Behavior Studies

The neuronal histaminergic system is a known regulator of food intake, with histamine H1 and H3 receptors playing important roles. nih.gov Consequently, compounds that modulate these receptors, such as this compound derivatives, are studied for their effects on feeding behavior.

To evaluate the central effects of these compounds, the feeding behavior of rats is monitored after drug administration. nih.gov In one study, a potent non-imidazole H3 receptor antagonist derived from this compound, ADS-003, was administered to rats for five days. The research demonstrated that this parenteral administration led to a reduction in the food intake of the rats, highlighting the compound's influence on the regulatory mechanisms of food consumption. nih.gov

Computational and Spectroscopic Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and properties of 4-Hydroxypiperidine. These computational methods are essential for interpreting spectroscopic data and understanding the molecule's intrinsic characteristics.

Density Functional Theory (DFT) has been employed to investigate the molecular structure and vibrational frequencies of this compound. A combined experimental and theoretical study utilized the BLYP and B3LYP functionals with a 6-311G(d,p) basis set to calculate the molecule's ground-state geometry and harmonic vibrational frequencies. nih.gov The theoretical calculations of the molecular geometry and vibrational spectra, including FT-IR and FT-Raman, show good agreement with experimental findings. nih.gov This level of theory has proven effective for analyzing the structural and spectroscopic properties of piperidine (B6355638) derivatives. researchgate.net The assignments of the vibrational spectra were performed using normal co-ordinate analysis (NCA) based on the Scaled Quantum Mechanical Force Field (SQMFF) methodology. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO's energy relates to its electron-accepting ability (electron affinity). scribd.cominformaticsjournals.co.in The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity, polarizability, and kinetic stability. scribd.comnepjol.info A smaller energy gap implies higher chemical reactivity and lower kinetic stability. scribd.com

For this compound, the calculated HOMO and LUMO energies demonstrate that charge transfer occurs within the molecule. nih.gov Based on the HOMO-LUMO energy gap (ΔE), various global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. bibliotekanauki.plmdpi.com These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 1: Global Chemical Reactivity Descriptors

This table outlines the key global chemical reactivity descriptors that can be derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to receive electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. nih.govuni-muenchen.de For this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to its stability. nih.gov

The analysis identifies strong intramolecular charge transfer (ICT) interactions. A key interaction involves the delocalization of electron density from the lone pair of the oxygen atom (LP(1) O13) to the antibonding orbitals of adjacent C-C and C-H bonds (σ* C1-C2, σ* C1-H7, σ* C5-C6, σ* C5-H12). Another significant interaction is the charge transfer from the nitrogen atom's lone pair (LP(1) N4) to the antibonding orbitals of adjacent C-C bonds (σ* C3-C2 and σ* C5-C6). nih.gov These interactions, particularly the n → σ* transitions, stabilize the molecule by delocalizing electron density, and the second-order perturbation energy, E(2), quantifies the strength of these interactions. nih.govmdpi.com

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

This table presents the significant donor-acceptor interactions and their corresponding stabilization energies (E(2)) as calculated for this compound. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N4 | σ(C3-C2) | 2.53 |

| LP (1) N4 | σ(C5-C6) | 2.53 |

| LP (1) O13 | σ(C1-C2) | 1.10 |

| LP (1) O13 | σ(C1-H7) | 1.05 |

| LP (1) O13 | σ(C5-C6) | 1.10 |

| LP (1) O13 | σ(C5-H12) | 1.05 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra. mdpi.comwikipedia.org It allows for the calculation of excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra. ekb.eg

For this compound, TD-DFT calculations have been performed to predict its electronic absorption spectrum. nih.gov The calculations, performed after geometric optimization, complement the experimental UV spectrum measured in an ethanol (B145695) solution. nih.gov The results help in understanding the electronic transitions occurring within the molecule upon absorption of UV light. The calculated energy, oscillator strength, and absorption wavelength provide a theoretical basis for the observed spectral features. nih.govresearchgate.net

Table 3: Theoretical Electronic Absorption Spectrum of this compound

This table shows the calculated absorption wavelength (λ), excitation energy (E), and oscillator strength (f) for the primary electronic transition in this compound. nih.gov

| Parameter | Calculated Value |

| λ (nm) | 215.31 |

| Excitation Energy (eV) | 5.75 |

| Oscillator Strength (f) | 0.0009 |

Natural Bond Orbital (NBO) Analysis

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule interacts with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and medicinal chemistry.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. juniperpublishers.com The strength of this interaction is estimated by a scoring function, often expressed as binding affinity or binding energy in kcal/mol. juniperpublishers.comacs.org The this compound scaffold is a valuable component in medicinal chemistry, and its derivatives are often subjects of docking studies. The hydroxyl group at the C4 position is particularly important as it can form hydrogen bonds, which often enhance binding affinity to biological targets like enzymes and receptors. bloomtechz.com

While specific docking studies on the parent this compound are not extensively detailed, numerous studies on its derivatives illustrate the utility of this approach. For instance, cinnamamide (B152044) derivatives containing a this compound moiety have been studied via molecular docking to understand their interaction with targets like carbonyl reductase 1 (CBR1). researchgate.net Similarly, other complex molecules incorporating the 4-hydroxy-piperidine structure have been computationally modeled to predict their binding affinity to potential targets. ontosight.ai Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, providing deeper insight into the nature of the interaction. acs.org These computational approaches are essential for structure-activity relationship (SAR) studies and for guiding the synthesis of more potent and selective molecules.

Understanding Molecular Mechanisms of Action

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens for examining the structural, electronic, and dynamic properties of this compound and its derivatives. These theoretical calculations provide detailed information on molecular geometry, including bond lengths and angles, which are fundamental to understanding the molecule's shape and reactivity.

The mechanism of action for compounds containing the this compound scaffold often involves their ability to bind to specific biological targets such as receptors or enzymes. The hydroxyl group is particularly significant as it can participate in hydrogen bonding, which can enhance the binding affinity of the molecule to its target. For instance, derivatives of this compound have been identified as antagonists for the human H3 receptor and the chemokine receptor CCR5. chemicalbook.com Computational methods can be employed to model these interactions, predicting binding modes and affinities, thereby guiding the design of new, more potent, and selective molecules.

Furthermore, Natural Bond Orbital (NBO) analysis, a computational technique, can be used to understand hyperconjugative interactions within the molecule. These interactions, such as those between the lone pairs of the hydroxyl group and adjacent anti-bonding orbitals, can influence vibrational frequencies and molecular stability.

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to experimentally characterize the structure and properties of this compound. These experimental data, often complemented by computational predictions, provide a comprehensive understanding of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups and vibrational modes of this compound. The FT-IR spectrum of this compound has been recorded in both the solid and gas phases. sigmaaldrich.comsigmaaldrich.com The solid-phase spectrum is typically observed in the 4000–400 cm⁻¹ range. sigmaaldrich.comresearchgate.net A significant band in the FT-IR spectrum is the O-H stretching vibration of the hydroxyl group, which is typically observed in the region of 3200–3600 cm⁻¹. Vibrations associated with the piperidine ring are generally found between 1000–1300 cm⁻¹. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching | 3200–3600 |

FT-Raman Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of this compound. The FT-Raman spectrum is typically recorded in the 4000–100 cm⁻¹ or 3500–50 cm⁻¹ range. sigmaaldrich.comresearchgate.net This technique is particularly useful for observing low-frequency torsional modes and confirming the conformational isomers of the piperidine ring, such as the chair and boat forms. The combination of FT-IR and FT-Raman data, often supported by DFT calculations, allows for a detailed assignment of the fundamental vibrational frequencies of the molecule. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption spectrum is typically recorded in the 190–400 nm range in various solvents like water and ethanol. researchgate.net Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the electronic absorption wavelengths, which can then be compared with the experimental data. researchgate.net This comparison helps in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Studies have been conducted on this compound and its derivatives to understand their conformational dynamics in solution. rsc.org For instance, low-temperature NMR experiments have been used to investigate the ring inversion and nitrogen inversion processes of the piperidine ring. rsc.org While ring inversion leading to axial and equatorial forms of the hydroxyl group could be observed at low temperatures (below approximately -53 °C), the inversion at the nitrogen atom was found to have a small energy barrier and could not be frozen out even at -104 °C. rsc.org The chemical shifts in NMR spectra can be influenced by the solvent used, providing further insights into solute-solvent interactions.

Table 2: Representative NMR Data for Piperidine Derivatives

| Nucleus | Compound Type | Solvent | Key Observations | Reference |

|---|---|---|---|---|

| ¹H | This compound | THF-d₈ | Separate signals for axial and equatorial OH forms below -53 °C. | rsc.org |

| ¹³C | 4-Hydroxypiperidines | CDCl₃ | Characterization of ring conformation. |

Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive technique used for the analysis of this compound and its metabolites in complex biological samples. nih.gov For instance, a method using HPLC with sonic spray ionization (SSI)-MS/MS has been developed for the sensitive detection of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol (B65202), in human plasma and urine. nih.gov This method demonstrated good linearity and low detection limits, making it suitable for pharmacokinetic studies. nih.gov Another approach for the analysis of this metabolite involves pre-column derivatization followed by HPLC with fluorescence detection, which also provides high sensitivity. nih.gov

X-ray Diffraction Studies for Crystal Structure Elucidation

X-ray diffraction analysis has been a pivotal technique in elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. These studies have revealed that this compound can exist in different crystalline forms, known as polymorphs, each with distinct structural characteristics.

Detailed research has identified two principal polymorphs of this compound: a tetragonal form (1t) and an orthorhombic form (1o). researchgate.netrsc.org The existence of these polymorphs is attributed to different configurations at the nitrogen atom. rsc.orgrsc.org

In the tetragonal polymorph (1t), which crystallizes in the P2₁c space group, the hydrogen atom attached to the nitrogen (N-H) is in an axial position, while the hydroxyl (O-H) group at the C4 position is equatorial. researchgate.netrsc.org This form is considered to be the more stable of the two over a wide range of temperatures. rsc.org

The orthorhombic polymorph (1o), crystallizing in the Fdd2 space group, presents a different conformation. researchgate.netrsc.org In this form, the N-H hydrogen is in an equatorial position, while the O-H group remains equatorial. researchgate.netrsc.org This particular form has been noted to be obtained less commonly and in smaller quantities. researchgate.netrsc.org

The crystallographic data for the two polymorphs of this compound are summarized in the table below.

| Parameter | Tetragonal Polymorph (1t) | Orthorhombic Polymorph (1o) |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P2₁c | Fdd2 |

| a (Å) | 12.0295(4) | 18.6413(6) |

| b (Å) | 12.0295(4) | 18.6413(6) |

| c (Å) | - | - |

| β (˚) | 90 | 90 |

| NH Configuration | Axial | Equatorial |

| OH Configuration | Equatorial | Equatorial |

| Data sourced from CrystEngComm, 2015, 17, 5206-5215. researchgate.net |

Studies on derivatives of this compound, such as (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone and (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, have also been conducted. nih.govresearchgate.net These investigations provide further insight into how substitutions on the piperidine ring influence the crystal packing and molecular conformation. For instance, in C₁₃H₁₄F₃NO₂, the piperidine ring adopts a chair conformation. nih.gov Similarly, in C₁₃H₁₇NO₂, a chair conformation is also observed. researchgate.net

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substituents on Biological Activity

The nature, size, and position of substituents on the 4-hydroxypiperidine scaffold are critical determinants of its biological activity. Research has shown that both electron-donating and electron-withdrawing groups on an attached phenyl ring can influence the analgesic activity of these compounds. researchgate.net Similarly, the introduction of different substituents on the piperidine (B6355638) ring itself can significantly modulate the compound's interaction with biological targets. nih.gov

For instance, in the context of monoamine oxidase (MAO) inhibition, substitution at the para-position of the piperidine ring is preferred over meta-substitution. acs.org Furthermore, the addition of a hydroxyl group has been shown to enhance the MAO inhibitory effect. acs.org In a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substitutions at the nitrogen atom led to significant analgesic activity. researchgate.net Halogenated phenacyl derivatives of this compound demonstrated notable protection against acetic acid-induced writhing in mice, indicating that halogenation can be a key factor in its analgesic properties. researchgate.net

The introduction of a this compound moiety has been explored in the design of selective inhibitors for the epidermal growth factor receptor (EGFR). bohrium.com Studies on these derivatives revealed that changes in substituents had a direct impact on their inhibitory activity. bohrium.com

The following table summarizes the effect of various substituents on the biological activity of this compound derivatives based on several studies.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Target |

| Phenacyl derivatives | Halogenation of the phenacyl moiety | Increased analgesic activity | Undisclosed |

| 4-(1-pyrrolidinyl) piperidine derivatives | Variable substituents on phenyl ring of phenacyl moiety | Significant analgesic activity | Undisclosed |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Substitution at the nitrogen atom | Significant analgesic and hypotensive activity | Undisclosed |

| Piperine derivatives | Para-hydroxy substitution on the piperidine ring | Increased MAO-A and MAO-B inhibition | MAO-A and MAO-B |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | Introduction of fused-thiophene or -pyrrole on the pyrimidine (B1678525) core | Improved activity and selectivity | EGFR T790M/L858R |

Conformational Analysis and Flexibility of the Piperidine Ring

The piperidine ring in this compound typically adopts a chair conformation, which is its most energetically favorable arrangement. researchgate.net This conformational flexibility is not merely a structural feature but a key determinant of the molecule's biological activity, allowing it to adapt its shape to fit into receptor binding sites. The orientation of the hydroxyl group, whether axial or equatorial, can significantly impact the molecule's interactions. ontosight.ai

The flexibility of the piperidine ring can be influenced by the presence of various substituents. mdpi.com For example, in derivatives of fentanyl, minor differences in the conformation of the piperidine ring can have a significant impact on ligand binding to opioid receptors. nih.gov The introduction of bulky substituents can restrict the conformational freedom of the ring, which can either enhance or diminish biological activity depending on the specific target.

In the context of glutaminase (B10826351) C (GAC) inhibitors, the this compound linker itself contributes to the molecule's conformation. nih.gov While terminal phenylacetyl groups in these inhibitors are mobile, the core structure containing the piperidine ring remains more fixed, highlighting the role of the ring in maintaining a specific orientation for optimal binding. nih.gov

Stereochemistry and its Influence on Biological Activity

The stereochemistry of this compound derivatives is a critical factor governing their interaction with biological targets. ontosight.ai The spatial arrangement of substituents around the piperidine ring can lead to significant differences in potency and selectivity. ontosight.ai

In a study of monoamine transporter inhibitors, the absolute stereochemistry at the chiral centers of the piperidine ring was found to be crucial. For instance, the (3R,4R) stereoisomer of one derivative displayed potent inhibition of both dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov Interestingly, for another set of diastereomers, the stereochemistry of an exocyclic hydroxyl group was the dominant feature influencing interaction with the dopamine transporter, with the S-hydroxyl group enhancing the interaction. nih.gov

The orientation of substituents, whether axial or equatorial, also plays a significant role. For example, in certain 4-piperidone (B1582916) derivatives, the equatorial positions of methyl and phenyl groups, along with an axial hydroxyl group, contribute to the compound's specific conformation and its interaction with opioid receptors. ontosight.ai The synthesis of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives also highlights the importance of stereochemistry in determining their antimicrobial activity. researchgate.net The introduction of a hydroxyl group at the C-4 position of the piperidine ring creates a stereocenter, and controlling the chirality is critical for achieving enantiomeric purity and desired biological effects. vulcanchem.com

The following table illustrates the impact of stereochemistry on the biological activity of specific this compound derivatives.

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Target |